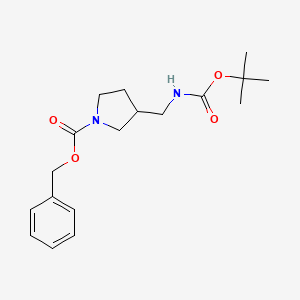

3-(tert-Butoxycarbonylaminomethyl)pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13601998

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26N2O4 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |

| Standard InChI Key | XSSINUHYHRQZEB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered secondary amine) with two functional groups:

-

C1: A carboxylic acid group esterified with benzyl alcohol.

-

C3: An aminomethyl substituent protected by a Boc group (tert-butoxycarbonyl).

Molecular Formula:

Molecular Weight: 332.4 g/mol (calculated from PubChem data ).

Synthetic Strategies

Route 1: Boc Protection Followed by Esterification

-

Aminomethylation: Introduce the aminomethyl group to pyrrolidine via reductive amination or alkylation .

-

Boc Protection: Treat with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) .

-

Benzyl Ester Formation: React the C1 carboxylic acid with benzyl bromide or chloroformate using cesium carbonate as a base .

Example:

-

Starting from 3-aminomethylpyrrolidine, Boc protection yields tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate .

-

Subsequent esterification with benzyl chloroformate in dichloromethane (DCM) produces the target compound.

Route 2: Multicomponent Coupling

-

Use Ir/Ni dual photoredox catalysis to couple Boc-protected proline derivatives with benzyl halides (see for analogous reactions).

Optimization and Challenges

-

Regioselectivity: Ensuring substitution at C3 requires careful control of reaction conditions (e.g., temperature, base strength) .

-

Byproduct Mitigation: Unwanted dimerization or over-alkylation is minimized using stoichiometric bases like KCO .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

NMR:

Infrared (IR) Spectroscopy

Applications in Medicinal Chemistry

Peptidomimetic Design

The Boc-aminomethyl group mimics amino acid side chains, enabling the synthesis of protease-resistant peptide analogs . For example, similar pyrrolidine derivatives inhibit elastase and cathepsin G .

Enzyme Inhibition

-

Tryptase Inhibition: Analogous compounds (e.g., piperidine-benzyl carbamates) show activity against tryptase, a target in inflammatory diseases .

-

MIC Values: Pyrrolidine-based antibacterial agents exhibit MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus .

Asymmetric Synthesis

The compound serves as a chiral building block in organocatalytic reactions. For instance, MacMillan’s iridium/nickel dual catalysis enables coupling with alkyl halides for C–C bond formation .

Comparative Analysis with Analogues

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume